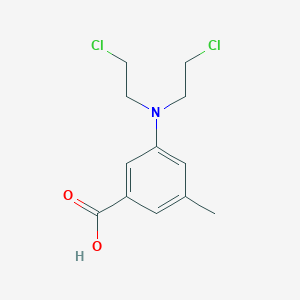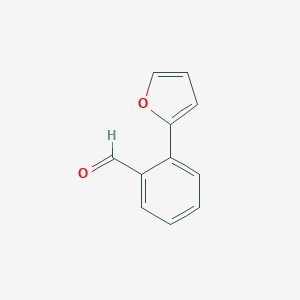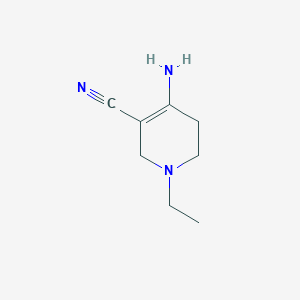
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. IPPH is a derivative of the stimulant drug methylphenidate and is structurally similar to other psychoactive substances such as ephedrine and amphetamine. The purpose of
Mecanismo De Acción
The exact mechanism of action of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects
This compound has been shown to have stimulant properties, similar to other psychoactive substances such as amphetamine and methylphenidate. It has been shown to increase alertness, concentration, and focus, and may also enhance cognitive performance. However, little is known about the long-term effects of this compound on the brain and body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments, such as its limited availability and lack of research on its long-term effects.
Direcciones Futuras
For research include exploring its potential use in treating cognitive disorders and developing new psychoactive substances based on its structure.
Métodos De Síntesis
The synthesis of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzaldehyde with nitroethane to produce 4-isopropyl-2-nitropropene. The second step involves the reduction of 4-isopropyl-2-nitropropene with sodium borohydride to produce this compound. The final step involves the purification of the product using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and may be useful in studying the effects of stimulants on the brain. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Propiedades
Número CAS |
16603-16-0 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,14H,8,13H2,1-3H3 |
Clave InChI |
PVNRNJYIJJGSRB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC(C)NN |
Sinónimos |
1-(p-Isopropyl-α-methylphenethyl)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)









